molecular formula C20H30N2O2 B008959 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione CAS No. 103284-30-6

3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione

Cat. No. B008959
M. Wt: 330.5 g/mol
InChI Key: OORIPAIYDLQOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione, also known as EOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EOPP is a piperidine derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione is not fully understood, but it is believed to act on ion channels and receptors in the brain and cancer cells. 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to inhibit the release of glutamate by blocking the NMDA receptor, which can cause neuronal damage. In cancer cells, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to induce apoptosis by activating the caspase pathway.

Biochemical And Physiological Effects

3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to have various biochemical and physiological effects, including neuroprotection, anti-tumor effects, and drug delivery. In neuroprotection, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to reduce neuronal damage caused by glutamate and oxidative stress. In cancer research, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In drug delivery, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can be used as a carrier for drugs due to its lipophilic nature.

Advantages And Limitations For Lab Experiments

3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has several advantages for lab experiments, including its lipophilic nature, which makes it an ideal carrier for drugs. 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione also has neuroprotective and anti-tumor effects, which can be useful in studying these fields. However, the synthesis of 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can be challenging, and the yield can vary depending on the method used.

Future Directions

There are several future directions for research on 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione, including studying its potential applications in drug delivery, exploring its mechanism of action, and investigating its effects on different types of cancer cells. Additionally, further research on the synthesis of 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can lead to more efficient methods with higher yields. Overall, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has significant potential for various scientific research applications and warrants further investigation.

Synthesis Methods

3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can be synthesized using different methods, including the reaction of 4-pyridylacetic acid with 3-ethyl-1-n-octyl-4-piperidone in the presence of a dehydrating agent. Another method involves the reaction of 4-pyridylacetic acid with 3-ethyl-4-piperidone in the presence of a reducing agent and an oxidizing agent. The yield of 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione using these methods ranges from 20-50%.

Scientific Research Applications

3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug delivery. In neuroscience, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to have neuroprotective effects and can inhibit the release of glutamate, a neurotransmitter that can cause neuronal damage. In cancer research, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to have anti-tumor effects and can induce apoptosis in cancer cells. In drug delivery, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can be used as a carrier for drugs due to its lipophilic nature.

properties

CAS RN

103284-30-6

Product Name

3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

3-ethyl-1-octyl-3-pyridin-4-ylpiperidine-2,6-dione

InChI

InChI=1S/C20H30N2O2/c1-3-5-6-7-8-9-16-22-18(23)10-13-20(4-2,19(22)24)17-11-14-21-15-12-17/h11-12,14-15H,3-10,13,16H2,1-2H3

InChI Key

OORIPAIYDLQOTG-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C(=O)CCC(C1=O)(CC)C2=CC=NC=C2

Canonical SMILES

CCCCCCCCN1C(=O)CCC(C1=O)(CC)C2=CC=NC=C2

synonyms

3-ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione
N-octylPyG
N-octylpyrido-glutethimide
N-octylpyridoglutethimide

Origin of Product

United States

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